N-[2-(cyclohexen-1-yl)ethyl]-2-[methylsulfonyl(2-phenylethyl)amino]acetamide
Description
N-[2-(cyclohexen-1-yl)ethyl]-2-[methylsulfonyl(2-phenylethyl)amino]acetamide is an organic compound with a complex structure that includes a cyclohexene ring, a sulfonyl group, and an acetamide moiety
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[methylsulfonyl(2-phenylethyl)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-25(23,24)21(15-13-18-10-6-3-7-11-18)16-19(22)20-14-12-17-8-4-2-5-9-17/h3,6-8,10-11H,2,4-5,9,12-16H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODODZLLHMCFPDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCC1=CC=CC=C1)CC(=O)NCCC2=CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohexen-1-yl)ethyl]-2-[methylsulfonyl(2-phenylethyl)amino]acetamide typically involves multiple steps. One common approach is to start with the cyclohexene derivative, which undergoes a series of reactions including sulfonylation and amidation. The reaction conditions often involve the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohexen-1-yl)ethyl]-2-[methylsulfonyl(2-phenylethyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or amide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-(cyclohexen-1-yl)ethyl]-2-[methylsulfonyl(2-phenylethyl)amino]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(cyclohexen-1-yl)ethyl]-2-[methylsulfonyl(2-phenylethyl)amino]acetamide involves its interaction with specific molecular targets and pathways. The sulfonyl and amide groups play a crucial role in its binding to enzymes or receptors, leading to modulation of biological activities. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonyl and amide derivatives with cyclohexene or phenylethyl groups. Examples include:
- N-[2-(cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide
- 2-Chloro-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide
Uniqueness
N-[2-(cyclohexen-1-yl)ethyl]-2-[methylsulfonyl(2-phenylethyl)amino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-[2-(cyclohexen-1-yl)ethyl]-2-[methylsulfonyl(2-phenylethyl)amino]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article summarizes the available data on its biological activity, including case studies, research findings, and a comparative analysis of its effects.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A cyclohexenyl group
- A methylsulfonyl moiety
- An aminoacetamide linkage
This combination of functional groups suggests potential interactions with biological targets, influencing its pharmacological profile.
While the exact mechanism of action for this compound is not fully elucidated, it is believed to interact with specific enzymes or receptors due to the presence of the sulfonyl and amino groups. This interaction may modulate various biological pathways, resulting in antimicrobial and anti-inflammatory effects.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives with methylsulfonyl and phenyl groups have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 6.25 µg/mL |
| Compound B | E. coli | 12.5 µg/mL |
| N-[2-(cyclohexen-1-yl)ethyl]-... | TBD | TBD |
Anti-inflammatory Activity
In vitro studies have demonstrated that certain derivatives exhibit selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory responses. The selectivity index (SI) for these compounds suggests a potential for reduced gastrointestinal side effects compared to traditional NSAIDs .
Table 2: COX Inhibition Data
| Compound | COX-1 Inhibition (IC50 µM) | COX-2 Inhibition (IC50 µM) | Selectivity Index |
|---|---|---|---|
| Indomethacin | 0.039 | 0.49 | 0.079 |
| Compound X | 10.32 | 0.11 | 93.81 |
| N-[2-(cyclohexen-1-yl)... | TBD | TBD | TBD |
Case Studies
- Study on Antimicrobial Efficacy : A study involving the synthesis of related compounds highlighted their effectiveness against multi-drug resistant strains of bacteria such as MRSA and Klebsiella pneumoniae. The synthesized compounds were evaluated for both MIC and minimum bactericidal concentration (MBC), demonstrating promising results .
- Inflammation Model : In an animal model for inflammation, compounds similar to N-[2-(cyclohexen-1-yl)ethyl]-... showed significant reductions in edema compared to control groups treated with standard anti-inflammatory medications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
